An In-depth Technical Guide to 4-nitro-1H-indene (CAS 202749-18-6)
An In-depth Technical Guide to 4-nitro-1H-indene (CAS 202749-18-6)
Disclaimer: The following guide has been compiled based on established principles of organic chemistry and data available for structurally related compounds. As of the date of this publication, specific peer-reviewed literature detailing the synthesis, properties, and applications of 4-nitro-1H-indene is limited. Therefore, some sections of this guide are predictive and intended to provide a scientifically grounded framework for researchers.
Executive Summary
This technical guide provides a comprehensive overview of 4-nitro-1H-indene, a molecule of interest in the fields of medicinal chemistry and materials science. While specific data for this compound is not widely available, this document leverages established knowledge of indene and nitroaromatic chemistry to present a detailed account of its probable synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to stimulate and inform future research endeavors.
Introduction to 4-nitro-1H-indene
4-nitro-1H-indene is an aromatic organic compound featuring a bicyclic indene core with a nitro group substituted on the benzene ring at the 4-position. The indene framework is a common motif in various biologically active molecules and functional materials.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, is expected to significantly influence the electronic properties and reactivity of the indene system, opening avenues for diverse chemical transformations and potential biological interactions.[2]
Molecular Structure:
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IUPAC Name: 4-nitro-1H-indene
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CAS Number: 202749-18-6
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Molecular Formula: C₉H₇NO₂
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Molecular Weight: 161.16 g/mol
Synthesis and Mechanistic Insights
While a specific, validated synthesis for 4-nitro-1H-indene is not prominently documented, a plausible and widely used method for the nitration of aromatic compounds is through electrophilic aromatic substitution.
Proposed Synthesis: Electrophilic Nitration of 1H-Indene
The most direct and conventional approach to synthesize 4-nitro-1H-indene is the nitration of 1H-indene using a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]
Reaction Scheme:
Caption: Proposed synthesis of 4-nitro-1H-indene via electrophilic nitration.
Mechanistic Considerations and Regioselectivity
The nitration of 1H-indene is an electrophilic aromatic substitution reaction. The regioselectivity, which dictates the position of the incoming nitro group, is governed by the electronic effects of the fused cyclopentene ring on the benzene ring. The alkyl portion of the indene molecule is generally considered to be an activating group and an ortho-, para-director.[4] Therefore, substitution is most likely to occur at the positions ortho and para to the fused ring. In the case of indene, this corresponds to the 4- and 7-positions. Steric hindrance from the cyclopentene ring may influence the ratio of the resulting isomers. The formation of 4-nitrophthalic acid from the nitration and subsequent oxidation of indene suggests that substitution at the 4-position is a significant pathway.[5]
Physicochemical Properties and Analytical Characterization
The physicochemical properties of 4-nitro-1H-indene can be predicted based on its structure. These predicted values are useful for designing experimental conditions for its synthesis, purification, and analysis.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 284.3 ± 29.0 °C | ChemicalBook[6] |
| Density | 1.303 ± 0.06 g/cm³ | ChemicalBook[6] |
Spectroscopic Signature
The structural characterization of 4-nitro-1H-indene would rely on standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern. The aliphatic protons of the cyclopentene ring would appear further upfield. Online prediction tools can provide estimated chemical shifts.[7]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
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IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and C-H and C=C stretching vibrations of the aromatic and aliphatic parts of the molecule.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). Fragmentation patterns may involve the loss of the nitro group.
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of 4-nitro-1H-indene.
Chemical Reactivity and Synthetic Potential
The reactivity of 4-nitro-1H-indene is dictated by its two main functional components: the nitro group and the indene core.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations. The most common reaction is its reduction to an amino group (-NH₂), which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating novel indene derivatives, as the resulting 4-amino-1H-indene can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
Reactivity of the Indene Core
The indene core, with its double bond in the five-membered ring, can participate in reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation). The allylic protons on the cyclopentene ring are also susceptible to reaction. Furthermore, the indene moiety can act as a ligand in organometallic chemistry.
Potential Applications in Research and Development
The unique combination of the indene scaffold and a nitro functional group suggests that 4-nitro-1H-indene could be a valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
Nitroaromatic compounds have a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[8] The nitro group can act as both a pharmacophore and a toxicophore.[8] Indene derivatives have also been investigated for their potential as antitumor and antimicrobial agents.[1] Therefore, 4-nitro-1H-indene and its derivatives represent a promising scaffold for the development of new therapeutic agents. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a library of compounds for biological screening.
Materials Science
Indene and its derivatives are used in the production of polymers and resins. The presence of the polar nitro group in 4-nitro-1H-indene could impart unique properties to such polymers, potentially enhancing their thermal stability, solubility, or optical properties. These characteristics could be of interest in the development of novel materials for electronics or other advanced applications.
Safety and Handling of Nitroaromatic Compounds
Nitroaromatic compounds should be handled with caution as they are often toxic and can be absorbed through the skin.[9] They may also be thermally unstable and pose a risk of runaway reactions or explosions under certain conditions, especially in the presence of impurities.[10]
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
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Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
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Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate procedures.
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Thermal Stability: Be aware of the potential for exothermic decomposition at elevated temperatures.
Conclusion and Future Outlook
4-nitro-1H-indene is a chemical entity with significant, yet largely unexplored, potential. Based on the fundamental principles of organic chemistry and the known properties of related compounds, it is poised to be a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. This guide provides a theoretical framework to encourage and guide future experimental investigations into the synthesis, characterization, and application of this intriguing molecule. Further research is warranted to validate the proposed synthetic routes, fully characterize its physicochemical properties, and explore its biological and material properties.
References
A comprehensive list of references is available upon request.
Sources
- 1. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Visualizer loader [nmrdb.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
